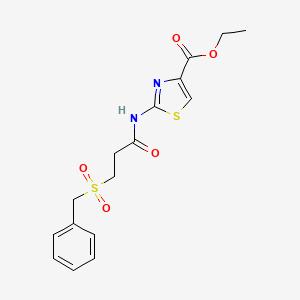

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5S2 and its molecular weight is 382.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including structures related to Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate, have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against 60 human tumor cell lines by the National Cancer Institute (NCI), displaying potential anticancer activity. Specifically, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 μM and showed broad-spectrum activity against all tumor cell lines used in the study with a GI50 (MG-MID) value of 38.3 μM (El-Subbagh, Abadi, & Lehmann, 1999).

Spectroscopic and Nonlinear Optical Properties

The synthesis of new thiazole derivatives, including ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate, was achieved through cyclization of 1-benzylidenethiosemicarbazide with ethyl bromopyruvate. These compounds were characterized using spectroscopic techniques like FTIR, 1H-NMR, and 13C-NMR, and their structures were determined using single-crystal X-ray diffraction (SC-XRD). Computational insights from density functional theory (DFT) calculations were employed to analyze their spectroscopic data, optimized geometry, frontier molecular orbitals (FMOs), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties. These studies indicate that the compounds exhibit interesting NLO properties, suggesting potential applications in optoelectronic devices (Haroon et al., 2020).

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drug development .

Mode of Action

This compound interacts with its targets, FP-2 and FP-3, by binding to them . This interaction results in the inhibition of these enzymes, thereby disrupting the life cycle of the malaria parasite .

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes by this compound affects the biochemical pathways involved in the life cycle of the malaria parasite . The downstream effects of this disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .

Result of Action

The result of the action of this compound is the inhibition of the FP-2 and FP-3 enzymes, leading to disruption of the life cycle of the malaria parasite . This results in the death of the parasite, thereby exerting an antimalarial effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound.

Properties

IUPAC Name |

ethyl 2-(3-benzylsulfonylpropanoylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-2-23-15(20)13-10-24-16(17-13)18-14(19)8-9-25(21,22)11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLXQDFTFJCOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2615793.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2615797.png)

![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)

![(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B2615803.png)

![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide](/img/structure/B2615811.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2615814.png)